molecular formula C17H13FN2O2 B590255 (4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone CAS No. 1253697-49-2

(4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone

Cat. No. B590255
CAS RN: 1253697-49-2
M. Wt: 296.3
InChI Key: VKXVLHQVMBNLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone” is a chemical compound with the CAS Number: 345-89-1 . It has a molecular weight of 230.24 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Cancer Cell Growth Inhibition

CAY10647 is an aryl-benzoyl-imidazole which prevents proliferation of multidrug resistant cancer cells in vitro (IC 50 = 28-63 nM) . This makes it a potential therapeutic agent for treating cancers that have become resistant to other forms of treatment.

Melanoma Treatment

CAY10647 has been shown to inhibit melanoma xenograph tumor growth in vivo (10-30 mg/kg) . Melanoma is a type of skin cancer that is often resistant to treatment, so this application of CAY10647 is particularly promising.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary target of CAY10647 is tubulin . Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cell’s cytoskeleton. They play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

CAY10647 interacts with tubulin by binding to it . This binding prevents the polymerization of tubulin, disrupting the formation and function of microtubules . As a result, the normal cellular processes that rely on microtubules, such as cell division and intracellular transport, are affected .

Biochemical Pathways

The inhibition of tubulin polymerization by CAY10647 affects several biochemical pathways. Most notably, it impacts the cell cycle, particularly mitosis, where microtubules play a critical role in chromosome segregation . By preventing tubulin polymerization, CAY10647 can halt cell division, leading to cell cycle arrest .

Result of Action

The primary result of CAY10647’s action is the inhibition of cancer cell growth . By preventing tubulin polymerization and disrupting the cell cycle, CAY10647 can halt the proliferation of cancer cells . It has been shown to inhibit the growth of multidrug-resistant cancer cells in vitro and melanoma xenograft tumor growth in vivo .

Action Environment

The efficacy and stability of CAY10647 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the tumor microenvironment in the case of cancer treatment . .

properties

IUPAC Name

(4-fluorophenyl)-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-22-14-8-4-12(5-9-14)17-19-10-15(20-17)16(21)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXVLHQVMBNLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(N2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(2-(4-methoxyphenyl)-1H-imidazol-4-yl)methanone

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